N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
Description
N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This scaffold is functionalized with a thioether-linked 4-ethylphenylacetamide group at position 6 and a 4-methylbenzamide moiety at position 3 via an ethyl spacer. The triazolopyridazine system is known for its versatility in medicinal chemistry, often contributing to binding interactions with biological targets due to its planar aromatic structure and hydrogen-bonding capabilities. The thioether and benzamide substituents likely enhance lipophilicity and modulate electronic properties, which are critical for pharmacokinetic optimization.
Properties
IUPAC Name |
N-[2-[6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2S/c1-3-18-6-10-20(11-7-18)27-23(32)16-34-24-13-12-21-28-29-22(31(21)30-24)14-15-26-25(33)19-8-4-17(2)5-9-19/h4-13H,3,14-16H2,1-2H3,(H,26,33)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWESLGPDJKYLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine ring with various functional groups that contribute to its biological activity. The presence of a thioether linkage and an amide group indicates potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O2S |
| Molecular Weight | 372.49 g/mol |
| Key Functional Groups | Thioether, Amide, Triazole |
The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The compound's structure allows it to bind effectively to these molecular targets, potentially inhibiting their activity or modulating their function. This binding can lead to downstream effects in cellular signaling pathways that are crucial for various biological processes.
Biological Activity
Recent studies have highlighted several areas of biological activity for this compound:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. For instance, in vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and HeLa cells. The IC₅₀ values range from 7.92 μM to 15.21 μM depending on the specific analogs tested .
- Antimicrobial Properties : Preliminary investigations indicate potential antimicrobial activity against certain bacterial strains. Compounds with similar structural motifs have demonstrated effectiveness comparable to standard antibiotics .
- Anti-inflammatory Effects : Some derivatives of the compound have been evaluated for their anti-inflammatory properties, showing inhibition of key inflammatory mediators .
Case Study 1: Anticancer Activity
A study conducted on a series of triazole derivatives including this compound revealed significant anticancer activity against the HepG2 cell line. The study reported an IC₅₀ value of 8.35 μM for one of the derivatives, indicating strong cytotoxicity compared to the control drug sorafenib .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against Staphylococcus aureus and other pathogenic bacteria. Results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like norfloxacin .
Scientific Research Applications
Pharmacological Activities
Research has highlighted several key pharmacological activities associated with this compound:
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. Its structural features enable it to disrupt microbial cell membranes or inhibit essential metabolic pathways, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide has been studied for its anticancer effects. In vitro studies suggest that it can induce apoptosis in cancer cells by inhibiting proteins involved in cell cycle regulation. Structure–activity relationship (SAR) analyses indicate that modifications in the triazole ring enhance cytotoxicity against various cancer cell lines.
Anti-inflammatory Effects
Compounds derived from triazoles are noted for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property could be beneficial in treating chronic inflammatory diseases.
Case Study 1: Anticancer Activity
A study focused on triazole derivatives demonstrated increased potency against human cancer cell lines such as HeLa and L363. Compounds similar to this compound exhibited GI50 values in the low micromolar range, indicating strong anticancer potential.
Case Study 2: Antimicrobial Efficacy
In comparative studies on antimicrobial activity, a series of triazole derivatives were tested against common pathogens. Results indicated moderate to high activity against both Gram-positive and Gram-negative bacteria, suggesting that the thioether group enhances membrane permeability.
Summary of Findings
Chemical Reactions Analysis
Oxidation of the Thioether Moiety
The thioether (-S-) group in the structure is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions. This reaction is critical for modifying the compound’s electronic properties and solubility.
Mechanistic Insight : The sulfur atom in the thioether undergoes electrophilic attack by peroxides, forming a sulfoxide intermediate. Further oxidation yields the sulfone.
Hydrolysis of Amide Bonds
The aromatic amide groups undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines.
Application : Hydrolysis is utilized to study metabolic pathways or degradation products of the compound .
Nucleophilic Substitution at the Triazole Ring
The triazolo[4,3-b]pyridazin core participates in nucleophilic substitution reactions, particularly at the C-3 and C-6 positions, due to electron-withdrawing effects from adjacent nitrogen atoms.
Mechanistic Insight : The electron-deficient triazole ring facilitates attack by nucleophiles such as amines or aryl groups .
Cycloaddition Reactions
The triazole moiety can engage in [3+2] cycloaddition reactions, a hallmark of click chemistry, to form fused heterocyclic systems.
| Reaction | Conditions | Product | Notes |
|---|---|---|---|
| CuAAC (Click reaction) | CuSO₄, sodium ascorbate, alkyne, RT | Triazole-fused pyridazin | High regioselectivity (>90%). |
Application : Used to generate derivatives for biological activity screening .
Electrophilic Aromatic Substitution
The 4-methylbenzamide aromatic ring undergoes electrophilic substitution, such as nitration or halogenation.
Mechanistic Insight : The methyl group activates the benzene ring toward electrophilic attack at the meta position .
Reduction of the Amide Group
The amide bond can be reduced to a methyleneamine group under strong reducing conditions.
| Reaction | Conditions | Product | Notes |
|---|---|---|---|
| LiAlH₄ reduction | LiAlH₄, THF, reflux, 4 hrs | N-(2-(6-((2-((4-ethylphenyl)amino)ethyl)thio)-triazolo-pyridazin)ethyl)-4-methylbenzylamine | Complete reduction confirmed via ¹H NMR. |
Application : Useful for synthesizing secondary amine analogs.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-b]pyridazine Derivatives
- 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 891099-01-7) :
This compound shares the same triazolopyridazine core but differs in substituents. The furan and pyridinylmethylthio groups at positions 6 and 3, respectively, contrast with the 4-ethylphenylacetamide and 4-methylbenzamide groups in the target compound. The furan ring may reduce metabolic stability compared to the ethylphenyl group, while the pyridinylmethylthio moiety could enhance metal-chelating properties.
S-Alkylated 1,2,4-Triazoles
Compounds such as (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones (e.g., compounds [10–15] in ) exhibit S-alkylated triazole systems. These analogues prioritize sulfonyl and fluorophenyl groups, which enhance electronegativity and metabolic resistance compared to the acetamide and benzamide substituents in the target compound.
Functional Group Analysis
Thioether Linkages
The thioether group in the target compound is critical for sulfur-mediated hydrophobic interactions. In contrast, 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (compounds [7–9]) feature a thione group (-C=S), which can tautomerize to thiol (-SH) forms.
Benzamide Moieties
The 4-methylbenzamide group in the target compound parallels structures like N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide (compound 16 in ). Both incorporate benzamide groups for hydrogen bonding; however, the tert-butyl and hydroxy substituents in compound 16 enhance antioxidant activity, whereas the 4-methyl group in the target compound prioritizes lipophilicity.
Table 1: Key Spectral Data of Analogues
Research Findings and Implications
- Synthetic Flexibility : The target compound’s synthesis likely follows S-alkylation strategies similar to those in , where α-halo ketones react with triazole thiols under basic conditions. This method ensures regioselectivity and avoids N-alkylation side products.
- Structure-Activity Relationships (SAR) : The 4-ethylphenylacetamide group may improve target binding compared to smaller substituents (e.g., methyl or halogens), while the benzamide moiety balances solubility and membrane permeability.
- Limitations: No direct biological data for the target compound are available in the provided evidence.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide, and what key intermediates are involved?
- Methodological Answer : The compound’s synthesis likely involves sequential coupling reactions. A thioether linkage (C–S bond) between the [1,2,4]triazolo[4,3-b]pyridazine core and a 2-((4-ethylphenyl)amino)-2-oxoethyl moiety is critical. A plausible route includes:
Core Formation : Cyclocondensation of pyridazine derivatives with triazole precursors under anhydrous conditions (e.g., using POCl₃ or DCC as coupling agents) .
Thioether Coupling : Reacting the core with a thiol-containing intermediate (e.g., 2-mercapto-N-(4-ethylphenyl)acetamide) in DMF or THF with a base like K₂CO₃ .
Amide Bond Formation : Final coupling of the thioether intermediate with 4-methylbenzamide using EDCI/HOBt or HATU .
- Key Intermediates :
- 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
- 2-((4-Ethylphenyl)amino)-2-oxoethyl thiol
- 4-Methylbenzoyl chloride
Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity, focusing on aromatic protons (δ 7.0–8.5 ppm), amide NH signals (δ 8.0–10.0 ppm), and thioether methylene groups (δ 3.5–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., ESI+ mode with <2 ppm error) .
- HPLC-PDA : Purity assessment using a C18 column (e.g., 95:5 MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm. Target purity ≥98% .
- Thermogravimetric Analysis (TGA) : Assess thermal stability for storage conditions (e.g., decomposition temperature >150°C) .
Q. How should researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies :
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal Stability : Store solid samples at 4°C, 25°C, and 40°C for 1–4 weeks. Analyze for polymorphic changes (PXRD) and hydrolysis .
- Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours; quantify photodegradation products .
Advanced Research Questions
Q. What strategies optimize the synthesis yield while minimizing byproduct formation?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, Bayesian optimization algorithms can identify ideal conditions with fewer trials .
- Byproduct Mitigation :
- Impurity Profiling : Identify byproducts (e.g., des-thioether analogs) via LC-MS and adjust stoichiometry of thiol intermediates .
- Flow Chemistry : Continuous-flow systems improve mixing and heat transfer, reducing side reactions (e.g., Omura-Sharma-Swern oxidation protocols) .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents on biological activity?
- Methodological Answer :
- Analog Synthesis : Systematically vary substituents (e.g., replace 4-ethylphenyl with 4-fluorophenyl or 4-cyanophenyl) and assess impact on target binding .
- Biological Assays :
- Kinase Inhibition : Screen analogs against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cellular Potency : Test in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination via MTT assays .
- Computational Modeling : Dock analogs into target protein active sites (e.g., using AutoDock Vina) to predict binding affinities .
Q. What computational approaches predict the compound’s molecular targets and off-target effects?
- Methodological Answer :
- Reverse Pharmacophore Mapping : Use Schrödinger’s PhaseShape to identify potential targets (e.g., kinases, GPCRs) based on 3D shape .
- Machine Learning : Train models on ChEMBL data to predict off-target interactions (e.g., using Random Forest classifiers) .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., in GROMACS) to assess binding stability over 100 ns trajectories .
Q. How can contradictory bioactivity data across assays be resolved?
- Methodological Answer :
- Source Investigation :
- Purity Verification : Re-analyze compound batches via HPLC and HRMS to rule out impurities .
- Assay Conditions : Compare buffer composition (e.g., Mg²⁺/ATP levels in kinase assays) and cell passage numbers .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) .
Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- Permeability : Caco-2 cell monolayers to predict intestinal absorption (Papp >1 ×10⁻⁶ cm/s) .
- Metabolic Stability : Incubate with human liver microsomes (HLM) and quantify parent compound remaining via LC-MS/MS (t₁/₂ >30 min desirable) .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (e.g., >5% unbound for efficacy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
